1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Description
1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound known for its unique structure and diverse applications
Properties
IUPAC Name |
1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-19-6-11(5-18-19)14-8-20(7-12(14)9-21)17(22)13-3-2-4-15-16(13)24-10-23-15/h2-6,12,14,21H,7-10H2,1H3/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRLLVOCIOCGQ-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. Typically, the process begins with the preparation of the benzodioxole ring followed by the introduction of the hydroxymethyl group. The formation of the pyrrolidine ring and attachment of the methylpyrazol group come next, using specific catalysts and reaction conditions to ensure stereoselectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound requires careful optimization of reaction conditions to maximize yield and purity. This often involves the use of advanced catalytic processes, high-pressure reactors, and precise temperature control. The scalability of these methods is crucial for producing sufficient quantities for commercial and research purposes.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone undergoes a variety of chemical reactions, including:
Oxidation: Transformation of the hydroxymethyl group to carboxyl or ketone derivatives.
Reduction: Possible reduction of the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions primarily involving the benzodioxole ring.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing agents like chromium trioxide for oxidation and lithium aluminum hydride for reduction. Conditions vary from mild to rigorous depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can introduce a variety of functional groups into the benzodioxole ring.
Scientific Research Applications
1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets often include enzymes, receptors, or other proteins, where the compound binds to modulate activity or function. Pathways involved can vary widely based on the biological or chemical context, but generally involve the modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-4-yl-pyrrolidin-1-ylmethanone: Similar in structure but lacks the hydroxymethyl and methylpyrazol groups.
4-(1-Methylpyrazol-4-yl)pyrrolidin-1-ylmethanone: Lacks the benzodioxole ring.
Uniqueness
What sets 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
